molecular formula C21H24N4O B2906460 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide CAS No. 1203182-48-2

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

Cat. No.: B2906460
CAS No.: 1203182-48-2
M. Wt: 348.45
InChI Key: OJTCFPPUEPDSTI-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperidine and a suitable carboxylic acid derivative to introduce the piperidine ring. Finally, the dimethylphenyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)aniline

  • N-(3,4-dimethylphenyl)piperidine-1-carboxamide

  • 4-(1H-benzo[d]imidazol-2-yl)aniline

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Biological Activity

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

This compound features a benzimidazole moiety linked to a piperidine ring, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, such as the condensation of 1H-benzo[d]imidazole-2-carboxylic acid with 3,4-dimethylphenylpiperazine in the presence of coupling agents like EDCI and HOBt, often conducted in organic solvents under inert conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.12
Compound BA5490.11
This compoundTBDTBDCurrent Study

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency. Further modifications to the chemical structure may enhance these activities.

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. For example, related compounds demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, with IC50 values around 0.86 µM for NO and 1.87 µM for TNF-α . Such findings suggest that modifications to the benzimidazole structure could yield new anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Research indicates that benzimidazole derivatives can modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, compounds have been shown to influence the NF-kB pathway by restoring phosphorylation levels of IκBα and affecting p65 NF-kB protein expression in inflammatory contexts .

Case Studies

A notable case study involved the evaluation of similar benzimidazole derivatives against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin . Additionally, molecular docking studies revealed strong interactions between these compounds and target proteins, suggesting a basis for their biological activity.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-14-7-8-17(13-15(14)2)22-21(26)25-11-9-16(10-12-25)20-23-18-5-3-4-6-19(18)24-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTCFPPUEPDSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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